Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Overview
Description
Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound with the molecular formula C₁₄H₁₇NO₃. This compound is characterized by its unique spiro structure, which includes a benzyl group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring. It is used in various fields of scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of benzylamine with an appropriate epoxide, followed by a spirocyclization reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The spirocyclic structure allows it to fit into unique binding sites, making it a versatile molecule for drug design. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
- tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
- 6-Iodo-2-oxaspiro[3.3]heptane
- 3-Oxa-9-azaspiro[5.5]undecane
- 1-N-Boc-1,7-diaza-spiro[4,5]decan-6-one
- tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate .
Uniqueness: Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate stands out due to its benzyl group, which imparts unique reactivity and binding properties. The presence of both oxygen and nitrogen in the spirocyclic structure enhances its versatility in chemical reactions and biological interactions .
Properties
IUPAC Name |
benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(17-10-12-4-2-1-3-5-12)15-8-6-14(7-9-15)11-18-14/h1-5H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDADAAYFIUZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CO2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515281 | |
Record name | Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77211-75-7 | |
Record name | Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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